sodium;4-bromo-2-fluorobenzoate
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Overview
Description
sodium;4-bromo-2-fluorobenzoate is a halogenated derivative of benzoic acid. This compound is characterized by the presence of both bromine and fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to benzoic acid. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-2-fluoro-, sodium salt (1:1) typically involves the halogenation of benzoic acid. The process begins with the introduction of bromine and fluorine atoms to the benzene ring of benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The reaction conditions are optimized to ensure high yield and purity. The sodium salt form is obtained by neutralizing the halogenated benzoic acid with sodium hydroxide, resulting in the formation of the sodium salt.
Chemical Reactions Analysis
Types of Reactions
sodium;4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or cesium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl intermediates.
Scientific Research Applications
sodium;4-bromo-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-2-fluoro-, sodium salt (1:1) involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its application. The sodium salt form facilitates its solubility and bioavailability, making it effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-Fluorobenzoic acid
- 4-Bromobenzoic acid
Uniqueness
sodium;4-bromo-2-fluorobenzoate is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct chemical properties. The sodium salt form further enhances its solubility and versatility in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1938142-15-4 |
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Molecular Formula |
C7H3BrFNaO2 |
Molecular Weight |
240.99 g/mol |
IUPAC Name |
sodium;4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
HBYYVKFYZMRBAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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